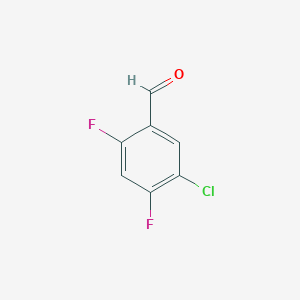

5-Chloro-2,4-difluorobenzaldehyde

Description

5-Chloro-2,4-difluorobenzaldehyde (CAS: 695187-29-2) is a halogenated benzaldehyde derivative with the molecular formula C₇H₃ClF₂O and a molecular weight of 176.55 g/mol . Key physical properties include a boiling point of 214.15°C and a density of 1.453 g/cm³ . The compound is characterized by a benzaldehyde backbone substituted with chlorine at the 5-position and fluorine atoms at the 2- and 4-positions. These electron-withdrawing substituents enhance the aldehyde group's reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

5-chloro-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSGEFOABIZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652911 | |

| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695187-29-2 | |

| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-2,4-difluorobenzaldehyde (C7H3ClF2O) is an organic compound notable for its unique structural features, including a chloromethyl group and two fluorine atoms on a benzene ring, along with an aldehyde functional group. This configuration suggests potential biological activities that merit further exploration.

This compound is typically a pale yellow liquid at room temperature. The synthesis of this compound can be achieved through various chemical reactions, including halogenation and formylation processes. Understanding its chemical reactivity is crucial for assessing its biological potential.

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound relates to other compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-4-fluorobenzaldehyde | Chlorine at position 2 and fluorine at position 4 | Lacks a second fluorine atom; different reactivity |

| 3-Chloro-2-fluorobenzaldehyde | Chlorine at position 3 and fluorine at position 2 | Different substitution pattern affecting properties |

| 5-Bromo-2,4-difluorobenzaldehyde | Bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |

| 4-Chloro-3-fluorobenzaldehyde | Chlorine at position 4 and fluorine at position 3 | Different substitution pattern affecting reactivity |

This table highlights how variations in halogen substituents can influence biological activity.

Case Studies and Research Findings

- Antifungal Activity : A study focusing on the antifungal properties of substituted benzaldehydes demonstrated that certain derivatives exhibited IC50 values ranging from 8.1 μM to 57.7 μM against fungal strains like Candida albicans. The presence of chlorine and fluorine in the structure often correlated with enhanced antifungal activity .

- Tubulin Inhibition : Research on microtubule-stabilizing agents has shown that modifications in the benzene ring can lead to potent inhibitors of tubulin polymerization. Compounds similar to this compound have been identified as promising candidates in cancer therapy due to their ability to disrupt mitotic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique reactivity and applications of 5-Chloro-2,4-difluorobenzaldehyde are best understood through comparison with structurally related benzaldehyde derivatives. Below is a detailed analysis:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|

| This compound | C₇H₃ClF₂O | 176.55 | 214.15 | Cl (C5), F (C2, C4) |

| 5-Bromo-2,4-difluorobenzaldehyde | C₇H₃BrF₂O | 221.35* | ~225–230† | Br (C5), F (C2, C4) |

| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | ~200–205‡ | Cl (C5), F (C2) |

| 5-Chloro-2,4-dihydroxybenzaldehyde | C₇H₅ClO₃ | 172.57 | >300§ | Cl (C5), OH (C2, C4) |

| 5-Chloro-2-fluoro-4-(trifluoromethyl)benzaldehyde | C₈H₃ClF₄O | 234.56 | ~220–225¶ | Cl (C5), F (C2), CF₃ (C4) |

*Calculated based on atomic weights; †Estimated due to bromine's higher polarizability ; ‡From analog data ; §High boiling point due to hydrogen bonding ; ¶Increased lipophilicity from CF₃ .

Key Findings:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Increase aldehyde reactivity, facilitating nucleophilic additions (e.g., in this compound) .

- Hydroxyl Groups : Reduce electrophilicity but enable hydrogen bonding and oxidation pathways (e.g., 5-Chloro-2,4-dihydroxybenzaldehyde) .

- Bromine vs. Chlorine : Bromine enhances cross-coupling utility, while chlorine is preferred for cost-effective synthesis .

Thermal Stability :

- Fluorinated derivatives (e.g., this compound) exhibit lower boiling points compared to hydroxylated analogs due to reduced intermolecular forces .

Biological Activity: Chlorine and fluorine substituents correlate with antimicrobial and anticancer activity in intermediates like quinolones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.